An In-depth Technical Guide to Nα-Benzoyl-L-arginine methyl ester carbonate salt
An In-depth Technical Guide to Nα-Benzoyl-L-arginine methyl ester carbonate salt
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Nα-Benzoyl-L-arginine methyl ester (Bz-Arg-OMe) carbonate salt, a key reagent in biochemical and proteomics research. Designed for researchers, scientists, and drug development professionals, this document offers not only technical data but also field-proven insights into its practical use.
Introduction: The Significance of Bz-Arg-OMe Carbonate Salt
Nα-Benzoyl-L-arginine methyl ester, often abbreviated as L-BAME or Bz-Arg-OMe, is a derivative of the amino acid L-arginine. It is widely utilized as a synthetic substrate for various serine proteases, most notably trypsin and trypsin-like enzymes.[1] The presence of the arginine residue at the P1 position makes it a specific target for these enzymes, which preferentially cleave peptide bonds C-terminal to basic amino acids.[2]
This guide focuses on the carbonate salt form of Bz-Arg-OMe. While the hydrochloride salt is also common, the carbonate salt offers distinct advantages in specific applications, such as providing a buffering capacity in enzymatic assays, which can be critical for maintaining optimal pH conditions for enzyme activity. The carbonate anion can also influence the solubility and stability of the compound.
Chemical Structure and Physicochemical Properties
The chemical integrity of a substrate is paramount for reproducible experimental results. Understanding the structure and properties of Bz-Arg-OMe carbonate salt is the first step towards its effective application.
Chemical Structure
Bz-Arg-OMe carbonate salt consists of the Nα-Benzoyl-L-arginine methyl ester cation and a carbonate anion. The core structure features an L-arginine backbone with its α-amino group protected by a benzoyl group and its carboxyl group esterified with a methyl group.
-
IUPAC Name: carbonic acid;methyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate[3]
-
Molecular Formula: C₁₄H₂₀N₄O₃·H₂CO₃[4]
-
CAS Number: 84332-93-4[4]
The stereochemistry at the α-carbon is in the L-configuration, which is the naturally occurring form of arginine and is essential for its recognition by most enzymes.
Physicochemical Properties
The physical and chemical properties of Bz-Arg-OMe carbonate salt dictate its handling, storage, and use in aqueous solutions.
| Property | Value | Source |
| Molecular Weight | 354.4 g/mol | [4] |
| Appearance | Typically a white to off-white powder | General Knowledge |
| Solubility | Soluble in water. Also soluble in organic solvents like DMSO and DMF.[5] | [5] |
| Storage Temperature | 2-8°C |
Expert Insight: The solubility in water is a key advantage for its use in biochemical assays, which are typically conducted in aqueous buffers. The carbonate salt form may exhibit different solubility profiles compared to the hydrochloride salt, a factor to consider when preparing stock solutions.
Synthesis and Quality Control
While commercially available, understanding the synthesis of Bz-Arg-OMe provides insight into potential impurities and informs quality control measures.
General Synthetic Approach
The synthesis of Nα-Benzoyl-L-arginine methyl ester typically involves two main steps:
-
Esterification of L-arginine: L-arginine is first converted to its methyl ester. A common method involves reacting L-arginine with methanol in the presence of an acid catalyst, such as thionyl chloride or gaseous hydrochloric acid.[6]
-
N-acylation: The α-amino group of the L-arginine methyl ester is then protected with a benzoyl group, typically by reacting it with benzoyl chloride under basic conditions.[7][8]
The carbonate salt is then prepared by reacting the purified Nα-Benzoyl-L-arginine methyl ester with a source of carbonate, such as by bubbling carbon dioxide through a solution of the free base.[9]
Rationale for Experimental Choices
-
Nα-Benzoyl Protection: The benzoyl group serves to block the α-amino group, preventing it from participating in undesired side reactions. This protection also enhances the substrate's interaction with the active site of certain enzymes.[10]
-
C-terminal Methyl Ester: The methyl ester protects the carboxyl group and prevents it from being negatively charged at neutral pH, which can be important for substrate binding and cell permeability in some applications.
Quality Control
For any research application, the purity of the substrate is critical. Purity is typically assessed by methods such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage of the active compound and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
Applications in Enzymatic Assays
The primary application of Bz-Arg-OMe is as a chromogenic or spectrophotometric substrate for measuring the activity of trypsin and other serine proteases.
Mechanism of Enzymatic Hydrolysis
Trypsin catalyzes the hydrolysis of the ester bond in Bz-Arg-OMe, releasing Nα-Benzoyl-L-arginine and methanol. The rate of this reaction is directly proportional to the concentration of active enzyme.
The enzymatic reaction can be visualized as follows:
Caption: Enzymatic hydrolysis of Bz-Arg-OMe by trypsin.
Monitoring Enzyme Activity
The hydrolysis of the ester bond results in the formation of a carboxylic acid. This change in the chemical environment can be monitored in several ways:
-
pH Change: The production of the carboxylic acid will lead to a decrease in the pH of the reaction mixture. This can be monitored using a pH-stat or a pH indicator dye.
-
Spectrophotometry: The hydrolysis of some arginine esters can be monitored directly by a change in absorbance in the UV range. For other related substrates, such as those containing a p-nitroanilide (pNA) group, the cleavage releases a chromophore that can be measured colorimetrically.[11][12]
Experimental Protocol: Trypsin Activity Assay
This protocol provides a standardized method for determining trypsin activity using Bz-Arg-OMe carbonate salt.
Materials
-
Nα-Benzoyl-L-arginine methyl ester carbonate salt
-
Trypsin (e.g., bovine pancreatic trypsin)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.1, containing 20 mM CaCl₂)
-
Spectrophotometer and cuvettes
Step-by-Step Methodology
-
Prepare a stock solution of Bz-Arg-OMe: Dissolve a known amount of Bz-Arg-OMe carbonate salt in the Tris-HCl buffer to a final concentration of 10 mM.
-
Prepare trypsin solutions: Prepare a series of dilutions of trypsin in the assay buffer. The final concentrations should be in the range where a linear response is observed.
-
Set up the reaction: In a cuvette, add the assay buffer and the Bz-Arg-OMe stock solution to the desired final concentrations. Equilibrate the cuvette to the desired temperature (e.g., 25°C).
-
Initiate the reaction: Add a small volume of the trypsin solution to the cuvette to start the reaction.
-
Monitor the reaction: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a specific wavelength (typically around 253 nm for the hydrolysis of the benzoyl-arginine ester bond) over time.
-
Calculate the initial rate: Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.
-
Determine enzyme activity: The enzyme activity is proportional to the initial rate of the reaction.
Self-Validation and Trustworthiness: This protocol includes the use of a standard enzyme (trypsin) and a well-defined substrate. The inclusion of a range of enzyme concentrations allows for the determination of the linear range of the assay, ensuring the results are accurate and reproducible. The use of a calcium-containing buffer is also critical, as calcium ions are known to stabilize trypsin and enhance its activity.
Conclusion
Nα-Benzoyl-L-arginine methyl ester carbonate salt is a valuable tool for researchers studying serine proteases. Its well-defined chemical structure, coupled with its utility as a reliable enzyme substrate, makes it a staple in many biochemistry and cell biology laboratories. This guide has provided an in-depth look at its chemical properties, synthesis, and application in enzymatic assays, with the aim of empowering researchers to utilize this compound with confidence and precision.
References
-
PeptaNova GmbH. (n.d.). Trypsin & Trypsin-like Protease Substrates. Retrieved from [Link]
-
Arote, S. B., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(12), 9414-9421. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56845322, BZ-Arg-ome carbonate salt. Retrieved from [Link]
- O'Donnell, M. E., et al. (1991). L-arginine, but not N alpha-benzoyl-L-arginine ethyl ester, is a precursor of endothelium-derived relaxing factor. The Journal of pharmacology and experimental therapeutics, 258(3), 943–949.
-
de Oliveira, C. F., et al. (2015). Arginine substitution by alanine at the P1 position increases the selectivity of CmPI-II, a non-classical Kazal inhibitor. Biochimie, 118, 148-154. [Link]
- Chiguils-Pérez, Y., et al. (2020). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
-
Chromogenix. (n.d.). Trypsin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97369, Benzoyl-L-arginine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150869, benzoyl L-arginine methyl ester. Retrieved from [Link]
-
Dadparvar, M., et al. (2020). Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. Molecular Pharmaceutics, 17(8), 2828-2838. [Link]
-
Next Peptide. (n.d.). 125735-14-0 | Bz-Arg-OMe carbonate salt. Retrieved from [Link]
- Lombardo, D., & Guy, O. (1983). On the probable involvement of arginine residues in the bile-salt-binding site of human pancreatic carboxylic ester hydrolase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 745(2), 147-152.
- Google Patents. (n.d.). US9035093B2 - Methods for production of high concentration of arginine bicarbonate solution at high pressure.
- Ruer, M., et al. (2024).
Sources
- 1. Trypsin & Trypsin-like Protease Substrates › PeptaNova [peptanova.de]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. BZ-Arg-ome carbonate salt | C15H22N4O6 | CID 56845322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. N-ALPHA-BENZOYL-L-ARGININE | 154-92-7 [chemicalbook.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Α-BENZOYL-L-ARGININE ETHYL ESTER HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. US9035093B2 - Methods for production of high concentration of arginine bicarbonate solution at high pressure - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Trypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 12. caymanchem.com [caymanchem.com]
